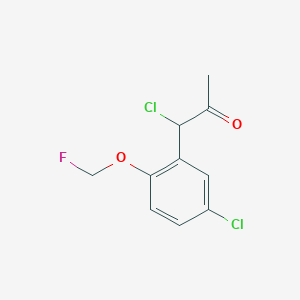

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with two chlorine atoms and a fluoromethoxy-phenyl group. The fluoromethoxy group likely enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H9Cl2FO2 |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

1-chloro-1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-4-7(11)2-3-9(8)15-5-13/h2-4,10H,5H2,1H3 |

InChI Key |

GFONJIFABZGSMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves the chlorination of 1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects. The exact pathways and molecular targets may vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

1-Chloro-1-[(4-Methoxyphenyl)Hydrazinylidene]Propan-2-One

- Molecular Formula : C₁₁H₁₂ClN₂O₂

- Crystal System: Monoclinic (space group P2₁/c) with unit cell parameters a = 7.2681 Å, b = 12.361 Å, c = 10.704 Å, β = 101.158°, and Z = 4 .

- Key Features : The hydrazinylidene group introduces planar geometry, with intermolecular N–H⋯O hydrogen bonds forming chains. The methoxy group contributes to electron-donating effects, contrasting with the fluoromethoxy group’s electron-withdrawing nature in the target compound .

Ethyl (Z)-2-Chloro-2-[2-(4-Methoxyphenyl)Hydrazin-1-Ylidene]Acetate

- Molecular Formula : C₁₁H₁₂ClN₂O₃

- Synthesis: Derived from methyl 2-chloro-3-oxobutanoate and substituted diazonium salts, analogous to methods for hydrazonoyl chlorides .

1-(5-Chlorothiophen-2-Yl)-3-Phenylprop-2-En-1-One

Physical and Chemical Properties

Biological Activity

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure characterized by the presence of chloro and fluoromethoxy groups. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

The compound's molecular weight is approximately 269.07 g/mol, with a predicted boiling point of around 322.9 °C and a density of 1.325 g/cm³ . The unique combination of functional groups contributes to its reactivity and potential interactions with biomolecules.

Research indicates that 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one may function as an electrophile, capable of reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to significant changes in the structure and function of these target molecules, influencing various cellular signaling pathways .

Biological Activity

The biological activities associated with this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, impacting signal transduction mechanisms.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Anticancer Activity : Preliminary findings suggest that the compound may exhibit anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines.

- Anti-inflammatory Effects : It has been suggested that the compound may reduce pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Chloropropan-2-one | Simpler analog lacking phenyl and fluoromethoxy groups | Less complex reactivity |

| Chloroacetone | Chlorinated structure similar to 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one | Different applications due to simpler structure |

| 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one | Contains difluoromethoxy instead of fluoromethoxy | Variations in reactivity due to different halogen substitutions |

This table illustrates how the structural complexity of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one enhances its potential utility in synthetic chemistry and biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.